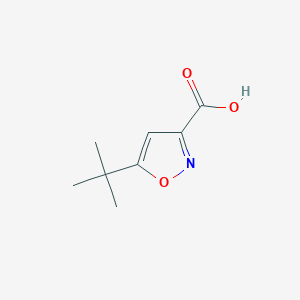
5-(Tert-butyl)isoxazole-3-carboxylic acid
Overview
Description
5-(Tert-butyl)isoxazole-3-carboxylic acid is a chemical compound that belongs to the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The tert-butyl group attached to the isoxazole ring increases the steric bulk of the molecule, which can influence its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of compounds related to this compound involves novel routes and efficient methodologies. For instance, a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been synthesized from potassium tricyanomethanide, featuring a selective Sandmeyer reaction . Additionally, intermolecular [5 + 1]-cycloaddition between vinyl diazo compounds and tert-butyl nitrite has been used to form isoxazoles, demonstrating high functional group tolerance and regioselectivity .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, X-ray diffraction studies have been conducted to determine the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, revealing a monoclinic crystal system and specific unit cell parameters . Similarly, the crystal structure of catena-bis(hydrogen 5-tert-butylisophthalato)-[2,5-bis(4-pyridyl)-1,3,4-thiadiazole]zinc(II) has been reported, showing a distorted tetrahedral coordination of the zinc ion .
Chemical Reactions Analysis
The chemical reactivity of isoxazole derivatives can lead to various transformations. For instance, the treatment of 5-tert-butyl-4-methylisoxazole-3-ol with ethyl chloroacetate under basic conditions resulted in unexpected products, suggesting complex reaction pathways . Moreover, the oxidation of 3-tert-butyl-4-methylisoxazol-5(4H)-one with oxygen has been shown to form different oxidative products, indicating the susceptibility of these compounds to undergo redox reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of tert-butyl groups can affect the boiling point, solubility, and stability of the compounds. The intermolecular interactions, such as hydrogen bonding and aromatic π-π stacking, contribute to the formation of three-dimensional architectures in the crystalline state . These properties are crucial for the potential applications of these compounds in various fields, including medicinal chemistry and material science.
Scientific Research Applications
Synthesis of Neuroexcitant Analogues
Isoxazole amino acids, which include derivatives of 5-(Tert-butyl)isoxazole-3-carboxylic acid, are recognized as significant neuroexcitants. They are challenging to synthesize in enantiopure form. An efficient method for the enantioselective synthesis of such isoxazole-containing analogues has been developed. This method involves diastereoselective alkylation and mild hydrolysis to produce compounds like bromohomoibotenic acid and 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl) propionic acid with high enantiomeric excess (Pajouhesh & Curry, 1998).
Chiral Auxiliary and Dipeptide Synthesis
Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic), a compound related to this compound, has been synthesized and used as a chiral auxiliary in dipeptide synthesis. This compound has been instrumental in the preparation of enantiomerically pure amino acids and dipeptides, showcasing its versatility in peptide chemistry (Studer, Hintermann, & Seebach, 1995).
Synthesis of 3-Isoxazolols
A novel method for synthesizing 5-substituted 3-isoxazolols, which includes derivatives of this compound, has been developed. This approach avoids the formation of byproducts and demonstrates a versatile three-step procedure starting from carboxylic acid derivatives, leading to N, O-diBoc-protected beta-keto hydroxamic acids (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).
Steric Effects in Carboxylic Acids
Studies on sterically hindered carboxylic acids, such as 2-tert-butylbenzoic acid, provide insights into the steric effects and steric inhibition of resonance, which are relevant to understanding the chemical behavior of related compounds like this compound. These studies contribute to a better understanding of acidity and molecular interactions in such compounds (Böhm & Exner, 2001).
Formation and Analysis of Isoxazoles
Research has been conducted on the treatment of 5-tert-butyl-4-methylisoxazole-3-ol under specific conditions, leading to unexpected products like ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate. The study includes X-ray analysis, offering a deeper understanding of the structural behavior and formation mechanisms of isoxazoles (Brehm, Madsen, Johansen, & Krogsgaard‐Larsen, 1991).
Safety and Hazards
properties
IUPAC Name |
5-tert-butyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)6-4-5(7(10)11)9-12-6/h4H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFOGDDBEDQGJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589587 | |
| Record name | 5-tert-Butyl-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90607-21-9 | |
| Record name | 5-tert-Butyl-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-N-benzyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286217.png)
![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286218.png)

![4-allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1286225.png)
![5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1286226.png)
![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)
![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)
![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)

![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)


![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)